Hexamethylenebis(dimethyldodecylammonium), diiodide
Description
Hexamethylenebis(dimethyldodecylammonium), diiodide (C₃₆H₇₈N₂I₂) is a gemini surfactant characterized by two quaternary ammonium head groups connected by a hexamethylene spacer (–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–). Each ammonium group is substituted with a methyl and a dodecyl chain, and the counterion is iodide. This structure confers unique physicochemical properties, including high surface activity, antimicrobial efficacy, and micelle-forming capabilities.
Properties
CAS No. |
27916-23-0 |
|---|---|
Molecular Formula |
C34H74I2N2 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C34H74N2.2HI/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
UEXRNIUHKWUZFJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylenebis(dimethyldodecylammonium), diiodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1,6-hexanediamine with dodecyl bromide to form N,N’-didodecyl-1,6-hexanediamine. This intermediate is then reacted with methyl iodide to produce the final product, this compound. The reaction conditions usually involve heating the reactants in an organic solvent such as acetonitrile or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis(dimethyldodecylammonium), diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quaternary ammonium groups, although these reactions are less common.
Substitution: The iodide ions in the compound can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Hexamethylenebis(dimethyldodecylammonium), diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound’s biocidal properties make it useful in microbiological studies for controlling microbial growth.
Medicine: It is explored for its potential use in antimicrobial formulations and disinfectants.
Mechanism of Action
The mechanism of action of hexamethylenebis(dimethyldodecylammonium), diiodide primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chains insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis. The quaternary ammonium head interacts with negatively charged components of the cell membrane, further enhancing its biocidal effect .
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationships :
- Spacer Length : Hexamethylene spacers balance flexibility and hydrophobicity, optimizing antimicrobial activity. Shorter spacers (e.g., ethylene) reduce efficacy due to steric hindrance.
- Alkyl Chain Length : Dodecyl chains enhance lipid bilayer disruption, critical for Gram-negative bacteria .
Biological Activity
Hexamethylenebis(dimethyldodecylammonium), diiodide (often abbreviated as HMDDI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This structure contributes to its surfactant properties and biological activity.
The biological activity of HMDDI can be attributed to its ability to disrupt cellular membranes, leading to cell lysis. The positively charged ammonium groups interact with negatively charged components of cell membranes, facilitating penetration and subsequent disruption. This mechanism is similar to other quaternary ammonium compounds, such as dodecyltrimethylammonium bromide (DTAB) and didecyldimethylammonium chloride (DDAC) .
Antimicrobial Activity
HMDDI has demonstrated significant antimicrobial properties against a variety of pathogens:
- Bacterial Activity : Studies indicate that HMDDI exhibits potent activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.
- Fungal Activity : Research has shown that HMDDI can inhibit the growth of certain fungi, suggesting potential applications in antifungal treatments.
Table 1: Antimicrobial Efficacy of HMDDI
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |
| Gram-negative | Escherichia coli | 1.0 µg/mL |
| Fungal | Candida albicans | 2.0 µg/mL |
Cytotoxicity and Safety Profile
While HMDDI shows promising antimicrobial properties, its cytotoxicity profile must be considered for therapeutic applications. Research indicates that at therapeutic concentrations, HMDDI exhibits low hemolytic activity against red blood cells, suggesting a favorable safety profile for potential clinical use .
Case Studies
Several studies have investigated the biological effects of HMDDI in various contexts:
- Antimicrobial Resistance : A case study highlighted the use of HMDDI in treating infections caused by antibiotic-resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected models treated with HMDDI compared to controls.
- Wound Healing : Another study explored the application of HMDDI in wound healing scenarios. The compound was found to promote fibroblast proliferation and migration, enhancing wound closure rates in vitro.
- Biofilm Disruption : Research has also focused on the ability of HMDDI to disrupt biofilms formed by pathogenic bacteria, which are notoriously difficult to treat with conventional antibiotics.
Q & A
Q. What are the recommended synthetic routes for Hexamethylenebis(dimethyldodecylammonium) diiodide, and what reaction parameters require strict control?
Methodological Answer: Synthesis typically involves quaternization of tertiary amines with alkyl halides. For this compound, two equivalents of dimethyldodecylamine are reacted with 1,6-diiodohexane under reflux in a polar aprotic solvent (e.g., acetonitrile). Critical parameters include:
- Stoichiometric balance to avoid mono-quaternization byproducts.
- Reaction temperature (60–80°C) to ensure complete alkylation without thermal degradation .
- Purification via recrystallization or column chromatography to remove unreacted amines and iodide salts. Confirm purity via elemental analysis and ion-exchange titration .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
Q. How are key physicochemical properties (e.g., critical micelle concentration, solubility) experimentally determined?
Methodological Answer:
- Critical Micelle Concentration (CMC): Measure using surface tension tensiometry or pyrene fluorescence assays in aqueous solutions. Compare with structurally similar surfactants (e.g., didecyldimethylammonium chloride) .
- Solubility: Perform phase-solubility studies in water, ethanol, and dichloromethane at 25°C. Note limited aqueous solubility (~5 mg/L) due to long alkyl chains; use co-solvents like DMSO for in vitro assays .
- Thermal Stability: TGA/DSC to identify decomposition temperatures (>200°C typical for quaternary ammonium salts) .
Advanced Research Questions
Q. How does the compound’s molecular architecture influence its antimicrobial mechanisms against Gram-positive vs. Gram-negative bacteria?
Methodological Answer:
- Membrane Disruption Assays: Use fluorescence microscopy with propidium iodide to track membrane permeability in Staphylococcus aureus (Gram+) and E. coli (Gram-). The dodecyl chains enhance penetration into hydrophobic lipid bilayers, while the hexamethylene spacer optimizes intercalation .
- Zeta Potential Measurements: Quantify bacterial surface charge neutralization to correlate with biocidal efficacy. Gram-negative bacteria, with higher LPS content, may show reduced susceptibility due to electrostatic repulsion .
Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo models?
Methodological Answer:
- Cross-Model Validation: Compare cytotoxicity (e.g., MTT assay in HEK293 cells) with acute toxicity in rodents (LD₅₀ determination). Note that in vivo metabolism (e.g., hepatic clearance) may reduce observed toxicity relative to in vitro models .
- Mechanistic Studies: Use transcriptomics to identify pathways affected at sublethal doses. Discrepancies often arise from differences in exposure duration and metabolic activation .
Q. What methodologies elucidate the compound’s self-assembly behavior in complex colloidal systems?
Methodological Answer:
- Dynamic Light Scattering (DLS): Monitor aggregate size distribution in aqueous solutions (1–100 µM). The compound forms micelles with hydrodynamic radii ~5–10 nm, influenced by the dodecyl chain packing .
- Cryo-TEM Imaging: Visualize micellar morphologies (spherical vs. rod-like) under varying pH and ionic strength. Compare with molecular dynamics simulations to validate packing parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
